3-Bromo-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one
Overview
Description
3-Bromo-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one is a chemical compound characterized by its bromine atom and dimethoxyphenyl group attached to a pyrrolidin-2-one ring
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one typically involves the following steps:
Bromination: The starting material, 3,5-dimethoxybenzene, undergoes bromination to introduce the bromine atom at the desired position.
Formation of Pyrrolidin-2-one: The brominated compound is then reacted with a suitable amine under controlled conditions to form the pyrrolidin-2-one ring.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of catalysts, specific solvents, and temperature control to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Bromine oxides and other oxidized derivatives.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Compounds with substituted bromine atoms.
Scientific Research Applications
3-Bromo-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in organic synthesis research.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
3-Bromo-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one is unique due to its specific structural features. Similar compounds include:
2-Bromo-1-(3,5-dimethoxyphenyl)ethanone: Similar in having a bromine atom and dimethoxyphenyl group but differs in the functional group attached.
3-Bromo-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one: Similar structure but with a different position of the methoxy groups on the phenyl ring.
Properties
IUPAC Name |
3-bromo-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-16-9-5-8(6-10(7-9)17-2)14-4-3-11(13)12(14)15/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSYUVUTAWDSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC(C2=O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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